2,2-Diethylpent-4-enal
Description
Structural Classification and General Chemical Significance
2,2-Diethylpent-4-enal, with the chemical formula C₉H₁₆O, is classified as an unsaturated aliphatic aldehyde. lookchem.comrsc.org Its structure is distinguished by several key features that dictate its chemical personality. The molecule possesses a five-carbon pentanal backbone, which is modified with two ethyl groups at the alpha-position (carbon 2) and a carbon-carbon double bond between carbons 4 and 5.
The most significant structural elements are:
A Quaternary Carbon Center: The C2 carbon is a quaternary center, as it is bonded to four other carbon atoms (the carbonyl carbon, two ethyl group carbons, and the C3 carbon). The construction of such sterically hindered centers is a non-trivial challenge in organic synthesis, which imparts immediate value to molecules that already contain this feature.
An Aldehyde Functional Group: The presence of the aldehyde group (-CHO) makes the molecule highly reactive. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. It can participate in numerous classic organic reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions like aldol (B89426) and Grignard reactions.
A Terminal Alkene: The vinyl group (-CH=CH₂) at the end of the carbon chain is another site of reactivity. It can undergo electrophilic additions, participate in radical reactions, and act as a handle for metal-catalyzed cross-coupling and cyclization reactions.
The combination of these functional groups within a single, relatively small molecule provides a platform for diverse chemical transformations. The inherent reactivity of the aldehyde and alkene groups, coupled with the sterically demanding quaternary center, defines the chemical significance of this compound. evitachem.com It is described as a colorless liquid with a characteristic strong, fruity odor. acs.org
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 71201-99-5 |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
Strategic Importance as an Organic Building Block
The strategic value of this compound in organic synthesis lies in its utility as a versatile building block, particularly for creating complex molecules that feature a quaternary carbon atom. evitachem.com Such motifs are common in many natural products and pharmaceutically active compounds.
A significant challenge in modern synthetic chemistry is the enantioselective synthesis of molecules with quaternary stereocenters. Research has shown that 2,2-disubstituted pent-4-enals can be synthesized through the direct asymmetric α-allylation of α-branched aldehydes. nih.gov This method, which combines palladium catalysis and enamine catalysis with a chiral primary amino acid, allows for the stereoselective construction of the C2 quaternary carbon, yielding optically active products with high enantioselectivity. nih.gov This highlights a modern approach to accessing valuable chiral building blocks like this compound.
Once formed, this class of compounds serves as a powerful intermediate for further transformations. A key application is in metal-catalyzed cyclization reactions. It has been demonstrated that racemic 2,2-disubstituted pent-4-enals can undergo an intramolecular hydroacylation reaction, catalyzed by a chiral rhodium phosphine (B1218219) complex, to produce optically active 2,2-disubstituted cyclopentanones. rsc.orgrsc.org This asymmetric cyclization provides an efficient route to valuable five-membered ring systems, which are prevalent in many biologically active molecules. rsc.org The reaction serves as a kinetic resolution of the racemic aldehyde, demonstrating the strategic utility of this class of compounds in asymmetric synthesis. acs.org
In essence, the strategic importance of this compound stems from its pre-installed, sterically congested quaternary center and its two reactive functional groups, which can be manipulated selectively to build intricate molecular frameworks of significant chemical and potential medicinal interest. evitachem.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Structure
3D Structure
Properties
CAS No. |
71201-99-5 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,2-diethylpent-4-enal |
InChI |
InChI=1S/C9H16O/c1-4-7-9(5-2,6-3)8-10/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
OSMBRCLJMASATQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC=C)C=O |
Origin of Product |
United States |
Organic Reactivity and Transformative Chemistry of 2,2 Diethylpent 4 Enal
Reactions at the Aldehyde Moiety
The aldehyde group in 2,2-diethylpent-4-enal is the primary site for nucleophilic attack. However, the two ethyl groups on the alpha-carbon create significant steric hindrance, which can affect reaction rates and may require more forcing conditions compared to unhindered aldehydes.
Reductive Amination for Nitrogen-Containing Derivatives
Reductive amination is a powerful method for converting carbonyl compounds into amines. wikipedia.orglibretexts.org For this compound, this process would involve an initial reaction with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. Due to the steric hindrance around the carbonyl group, the formation of the imine intermediate is the rate-limiting step.
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). rit.edupearson.com The latter is often preferred as it is less toxic and particularly effective for reducing sterically hindered iminium ions under mildly acidic conditions. rit.edu Catalytic hydrogenation over a metal catalyst like palladium or nickel is also a viable, greener alternative. wikipedia.org This reaction provides a direct route to α,α-diethyl substituted homoallylic amines, which are valuable building blocks in synthesis.
Table 1: Representative Reductive Amination of this compound
| Amine | Reducing Agent | Typical Solvent | Product |
|---|---|---|---|
| Ammonia (B1221849) (NH₃) | NaBH(OAc)₃ / H₂-Pd/C | Methanol (B129727), Dichloromethane | 2,2-Diethylpent-4-en-1-amine |
| Methylamine (CH₃NH₂) | NaBH₃CN | Methanol | N-Methyl-2,2-diethylpent-4-en-1-amine |
| Aniline (C₆H₅NH₂) | NaBH(OAc)₃ | Dichloroethane | N-Phenyl-2,2-diethylpent-4-en-1-amine |
Carbonyl Additions (e.g., Reformatsky Reactions)
The Reformatsky reaction is a classic method for forming carbon-carbon bonds by adding an organozinc enolate, derived from an α-halo ester, to a carbonyl group. wikipedia.org This reaction is particularly well-suited for aldehydes like this compound because organozinc reagents are less basic than Grignard or organolithium reagents, minimizing competing side reactions. The reaction is known to be effective even with highly hindered ketones. byjus.com
Treating this compound with an α-bromo ester (such as ethyl bromoacetate) and activated zinc metal would generate a β-hydroxy ester. byjus.com The steric bulk at the α-position of the aldehyde would likely influence the diastereoselectivity of the addition if a chiral α-halo ester were used. Other metals, such as samarium (using SmI₂), have been shown to promote Reformatsky-type couplings in exceptionally hindered contexts, offering an alternative approach. nih.govresearchgate.net
Aldehyde Functionalization in Cascade Sequences
Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecular architectures in a single operation by combining multiple bond-forming events. wikipedia.org The aldehyde functionality in this compound can serve as an initiation point for such sequences.
Derivatization to Amino Acid Precursors
The Strecker synthesis provides a direct pathway from aldehydes to α-amino acids. wikipedia.org This reaction involves treating the aldehyde with ammonia (or an ammonium (B1175870) salt) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.comkhanacademy.org Applying this sequence to this compound would yield an α,α-disubstituted amino acid.
The reaction proceeds through the formation of an imine, which is then attacked by the cyanide nucleophile. masterorganicchemistry.com The final hydrolysis step converts the nitrile group into a carboxylic acid. The use of a ketone in a Strecker synthesis is known to produce α,α-disubstituted amino acids, and the same principle applies to the sterically hindered aldehyde of this compound. wikipedia.org The product, 2-amino-2-ethyl-2-(prop-2-en-1-yl)ethanoic acid, is a non-proteinogenic amino acid with a quaternary α-carbon.
Conversion to Alkenols via Reduction
The reduction of the aldehyde group in this compound to a primary alcohol is a fundamental transformation. This can be achieved with high chemoselectivity, leaving the terminal alkene intact, by using metal hydride reagents. science-revision.co.ukwikipedia.org
Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) is a mild and effective reagent for this purpose. science-revision.co.uk It readily reduces aldehydes while typically not affecting less reactive functional groups like alkenes. chemistrysteps.com For a more powerful, though less selective, option, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can be used. wikipedia.org Both methods would yield the corresponding primary alcohol, 2,2-diethylpent-4-en-1-ol.
Table 2: Comparison of Reducing Agents for this compound
| Reagent | Reactivity | Selectivity (Aldehyde vs. Alkene) | Typical Conditions |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Moderate | High | Methanol, Ethanol, 0 °C to RT |
| Lithium Aluminum Hydride (LiAlH₄) | High | Low (can reduce alkenes in some cases) | Anhydrous Ether, THF, 0 °C |
| Catalytic Hydrogenation (H₂/Pd, Pt) | Variable | Low (will reduce both groups) | H₂ gas, Catalyst, Pressure |
Reactions Involving the Terminal Alkene Functionality
The terminal alkene in this compound is a site of reactivity characteristic of carbon-carbon double bonds. Key transformations include oxidation, reduction, and addition reactions. A significant challenge in the chemistry of this molecule is achieving selectivity for reactions at the alkene without affecting the sensitive aldehyde group.
Reactions such as epoxidation (using reagents like m-CPBA), dihydroxylation, or hydroboration-oxidation can be performed on the alkene. However, to preserve the aldehyde, it may first need to be protected as a more stable functional group, such as an acetal. Once the desired transformation on the alkene is complete, the aldehyde can be regenerated by deprotection. Alternatively, reaction conditions can be chosen to favor the alkene. For example, certain catalytic epoxidations can selectively target terminal alkenes. organic-chemistry.org Ozonolysis of the alkene would cleave the double bond, leading to the formation of a new, more functionalized aldehyde, though this would also oxidize the existing aldehyde group unless it is protected. chemistrysteps.com
Intermolecular Cycloaddition Reactions (e.g., [2+2+2] Carbocyclization)
No published research is available on the participation of this compound in intermolecular cycloaddition reactions, including [2+2+2] carbocyclization.
Intramolecular Cyclization and Ring-Forming Reactions (e.g., Metallo-ene-type)
There are no documented studies on intramolecular cyclization or ring-forming reactions, such as metallo-ene-type reactions, involving this compound.
Photochemical Reactions and Biradical Intermediates
The photochemical behavior of this compound, including any reactions proceeding through biradical intermediates, has not been reported in the scientific literature.
Rearrangement Processes
Sigmatropic Rearrangements and Mechanistic Investigations
No mechanistic investigations or reports on sigmatropic rearrangements of this compound are available.
Isomerization Pathways of Unsaturated Aldehydes
Specific isomerization pathways for this compound have not been studied or documented.
Advanced Spectroscopic and Analytical Characterization of 2,2 Diethylpent 4 Enal and Its Synthetic Products
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,2-Diethylpent-4-enal (C₉H₁₆O), both ¹H NMR and ¹³C NMR spectroscopy would provide definitive structural information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show six distinct signals, corresponding to the six unique proton environments in the molecule. The chemical shifts (δ) are predicted based on the electronic environment of the protons, and their splitting patterns (multiplicity) are determined by the number of neighboring protons according to the n+1 rule.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH O | 9.4 - 9.5 | Singlet (s) | 1H |
| -CH =CH₂ | 5.7 - 5.9 | Dd of dts (ddt) | 1H |
| -CH=CH ₂ (trans) | 5.0 - 5.2 | Doublet of triplets (dt) | 1H |
| -CH=CH ₂ (cis) | 4.9 - 5.1 | Doublet of triplets (dt) | 1H |
| -CH ₂-CH=CH₂ | 2.2 - 2.4 | Doublet (d) | 2H |
| -CH ₂-CH₃ | 1.4 - 1.6 | Quartet (q) | 4H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display seven unique carbon signals, confirming the molecular structure. The aldehydic carbon would appear furthest downfield, while the aliphatic carbons of the ethyl groups would be the most upfield.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C HO | 204 - 206 |
| -C H=CH₂ | 133 - 135 |
| -CH=C H₂ | 117 - 119 |
| C (CH₂CH₃)₂ | 50 - 55 |
| -C H₂-CH=CH₂ | 42 - 45 |
| -C H₂-CH₃ | 23 - 26 |
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by strong absorptions corresponding to the aldehyde and alkene functional groups.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aldehyde (-CHO) | 2820-2850 and 2720-2750 | Medium (often two distinct peaks) |
| C=O Stretch | Aldehyde (-CHO) | 1720-1740 | Strong, Sharp |
| C=C Stretch | Alkene | 1640-1650 | Medium |
| C-H Stretch | Vinylic (=C-H) | 3070-3090 | Medium |
| C-H Stretch | Aliphatic (C-H) | 2850-2970 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula (C₉H₁₆O) by providing a highly accurate mass measurement of the molecular ion [M]⁺.
The electron ionization (EI) mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (140.12 g/mol ). The fragmentation pattern would be expected to show characteristic cleavages:
α-Cleavage: Loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable acylium ion at m/z 111, or loss of an allyl radical (•CH₂CH=CH₂, 41 Da) to form an ion at m/z 99.
McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds with a γ-hydrogen. In this case, it would involve the transfer of a hydrogen atom from one of the ethyl groups to the carbonyl oxygen, followed by cleavage to eliminate propene (C₃H₆, 42 Da), resulting in an enol radical cation at m/z 98.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 140 | [C₉H₁₆O]⁺• | Molecular Ion (M⁺•) |
| 111 | [M - C₂H₅]⁺ | α-Cleavage (loss of ethyl radical) |
| 99 | [M - C₃H₅]⁺ | α-Cleavage (loss of allyl radical) |
| 98 | [C₅H₁₀O]⁺• | McLafferty Rearrangement |
| 57 | [C₄H₉]⁺ | Cleavage of the allyl group and one ethyl group |
Chromatographic Separation and Purity Assessment (High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis.
Column: A mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), would be suitable for separating the analyte from non-polar byproducts and more polar starting materials.
Detector: A Flame Ionization Detector (FID) would provide high sensitivity for quantitative analysis. For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) would be the method of choice, allowing for the separation and subsequent mass analysis of all volatile components in a sample.
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis and purification of this compound.
Mode: Normal-phase HPLC on a silica (B1680970) or cyano-propyl column could be used, with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or isopropanol. Alternatively, reversed-phase HPLC on a C18 column could be employed with a mobile phase of acetonitrile (B52724) and water.
Detector: A UV detector set to a wavelength between 210-220 nm would be effective for detecting the n→π* transition of the carbonyl group, allowing for quantitative analysis and purity assessment.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
As this compound is expected to be a liquid at room temperature, its molecular structure cannot be determined directly by single-crystal X-ray diffraction. However, it can be converted into a stable, crystalline derivative, whose structure can then be elucidated. This method provides unambiguous proof of structure, including precise bond lengths, bond angles, and stereochemistry in the solid state.
Suitable crystalline derivatives for aldehydes include:
2,4-Dinitrophenylhydrazone: Reaction of this compound with 2,4-dinitrophenylhydrazine (B122626) yields a highly colored, solid 2,4-dinitrophenylhydrazone derivative. This derivative would be readily purified by recrystallization to obtain single crystals suitable for X-ray analysis.
Semicarbazone: Reaction with semicarbazide (B1199961) hydrochloride would produce a crystalline semicarbazone derivative, which is also a classic method for characterizing aldehydes and ketones.
The resulting crystal structure would confirm the connectivity of the atoms and provide detailed information on the conformation of the molecule in the solid state, such as the dihedral angles of the ethyl and allyl substituents relative to the carbonyl group.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-Dinitrophenylhydrazine |
| 2,4-Dinitrophenylhydrazone |
| Acetonitrile |
| Ethyl acetate |
| Hexane |
| Isopropanol |
| Propene |
| Semicarbazide hydrochloride |
| Semicarbazone |
Theoretical and Computational Investigations of 2,2 Diethylpent 4 Enal Reactivity and Conformation
Quantum Chemical Studies (e.g., Density Functional Theory Calculations)
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and geometry of molecules like 2,2-diethylpent-4-enal. DFT calculations can provide a deep understanding of the molecule's intrinsic properties by solving approximations of the Schrödinger equation.
Detailed Research Findings:
A typical DFT study on this compound would begin with geometry optimization to find the lowest energy conformation of the molecule. Using a common functional, such as B3LYP, combined with a Pople-style basis set like 6-311+G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. From this optimized structure, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical, as their energy gap (HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Furthermore, DFT enables the calculation of an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this compound, the ESP map would show a region of high electron density (negative potential) around the carbonyl oxygen atom, identifying it as a site for electrophilic attack, and regions of lower electron density (positive potential) around the aldehydic proton and the C=C double bond. Vibrational frequency calculations would confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and could be used to predict its infrared (IR) spectrum.
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -426.12345 |
| Dipole Moment (Debye) | 2.85 D |
| HOMO Energy (eV) | -9.58 eV |
| LUMO Energy (eV) | -0.45 eV |
| HOMO-LUMO Gap (eV) | 9.13 eV |
| C=O Bond Length (Å) | 1.21 Å |
| C=C Bond Length (Å) | 1.33 Å |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. By identifying reactants, products, intermediates, and, most importantly, transition states, chemists can understand reaction pathways and predict reaction outcomes.
Detailed Research Findings:
For this compound, an interesting reaction to study would be an intramolecular ene reaction, where the terminal double bond interacts with the aldehyde moiety. Computational modeling could be used to explore this pathway. The process would involve:
Locating Stationary Points: The geometries of the reactant (this compound), the transition state (TS), and the resulting cyclic alcohol product would be optimized.
Transition State Verification: Frequency calculations on the TS geometry would be performed to verify it is a first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the simultaneous C-C bond formation and H-atom transfer).
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation would be run to confirm that the identified transition state correctly connects the reactant and product, providing a clear depiction of the reaction pathway.
Such a study would reveal whether the intramolecular ene reaction is kinetically and thermodynamically favorable compared to other potential reaction pathways.
| Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Reactant (this compound) | 0.0 |
| Transition State (TS) | +35.2 |
| Product (Cyclic Alcohol) | -8.5 |
Stereochemical Selectivity Prediction and Enantiomeric Excess Justification
While this compound is itself achiral, it can undergo reactions with chiral reagents or under the influence of chiral catalysts to form chiral products. Computational chemistry offers a powerful method for predicting the stereochemical outcome of such reactions.
Detailed Research Findings:
The prediction of stereoselectivity relies on the principles of transition state theory. The ratio of the two enantiomeric (or diastereomeric) products is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) for the competing transition states leading to them.
Consider the addition of a chiral nucleophile to the carbonyl group of this compound. This reaction can proceed through two main diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. A computational study would model both transition states. By calculating their respective Gibbs free energies (G_R and G_S), the energy difference (ΔΔG‡ = |G_R - G_S|) can be determined. A larger energy difference implies higher selectivity. The predicted enantiomeric excess (e.e.) can be estimated from this energy difference. A ΔΔG‡ of approximately 1.4 kcal/mol corresponds to an e.e. of around 90% at room temperature. These calculations can guide the selection of catalysts or reagents to achieve desired stereochemical outcomes.
| Transition State | Relative Free Energy (kcal/mol) |
|---|---|
| TS leading to (R)-Product | 21.5 |
| TS leading to (S)-Product | 23.2 |
| ΔΔG‡ | 1.7 |
| Predicted e.e. at 298 K | 94% |
Conformational Analysis and Energy Landscape Mapping
The three-dimensional shape, or conformation, of a molecule significantly influences its physical properties and chemical reactivity. Conformational analysis aims to identify the stable conformers of a molecule and map the energy landscape that governs their interconversion.
Detailed Research Findings:
For this compound, the primary sources of conformational flexibility are the rotation around the C2-C3 and C3-C4 single bonds. A conformational analysis would involve a systematic search of the potential energy surface by rotating these bonds. Each identified conformer would then be subjected to full geometry optimization and energy calculation.
The results would likely show several low-energy conformers. Key features would include the relative orientation of the C=C and C=O bonds (which can adopt s-cis or s-trans like arrangements relative to the intervening single bonds) and the spatial arrangement of the two ethyl groups at the C2 position. The relative energies of these conformers can be used to calculate their expected populations at a given temperature using the Boltzmann distribution equation. This information is crucial, as the reactivity of the molecule is often governed by the population and reactivity of its most stable conformers, a concept articulated by the Curtin-Hammett principle.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | 65.1% |
| 2 | 0.55 | 23.9% |
| 3 | 1.50 | 7.5% |
| 4 | 2.50 | 3.5% |
In Silico Approaches for Predicting Chemical Behavior and Interactions
In silico methods encompass a wide range of computational techniques used to predict the properties of molecules, including their physicochemical characteristics, biological activity, and toxicity, often without the need for laboratory experiments.
Detailed Research Findings:
For this compound, in silico tools could rapidly predict a variety of properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate a molecule's structure, encoded by numerical descriptors, with its activity or properties.
These models could be used to estimate the lipophilicity (logP), water solubility, and boiling point of this compound. More critically, in silico toxicology platforms could predict potential hazards. These platforms contain databases of known toxic compounds and use rule-based systems or statistical models to identify potential "structural alerts" or "toxicophores" within a query molecule. For this compound, the aldehyde functional group is a well-known structural alert associated with potential skin sensitization and protein binding. Although the double bond is not conjugated to the carbonyl, its presence could still influence metabolic pathways. An in silico assessment would provide a preliminary hazard profile, guiding further experimental safety testing.
| Property/Endpoint | Predicted Outcome | Method |
|---|---|---|
| LogP (Octanol-Water Partition) | 2.65 | Consensus QSPR Model |
| Ames Mutagenicity | Negative | Rule-based Expert System |
| Skin Sensitization | Potential Sensitizer (Alert: Aldehyde) | Structural Alert Analysis |
| Aquatic Toxicity (LC50, mg/L) | 15.4 mg/L | QSAR Model |
Applications of 2,2 Diethylpent 4 Enal As a Versatile Synthetic Intermediate and Building Block
Development of Functional Materials and SensorsNo information was found regarding the application of 2,2-diethylpent-4-enal in the development of functional materials or chemical sensors.
Due to the lack of specific information, no data tables or a list of mentioned compounds can be generated. Further research and publication on the synthesis and utility of this compound are required to populate these fields of knowledge.
Future Perspectives and Emerging Research Directions for 2,2 Diethylpent 4 Enal Chemistry
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For 2,2-diethylpent-4-enal, future research will likely focus on developing synthetic routes that are more sustainable than traditional methods. This involves the use of renewable starting materials, environmentally benign solvents, and catalytic processes that minimize waste.
Key areas of exploration could include:
Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of this compound could offer high selectivity and milder reaction conditions compared to conventional chemical synthesis.
Flow Chemistry: Continuous flow reactors can improve reaction efficiency, reduce waste, and enhance safety, making them an attractive platform for the sustainable production of fine chemicals like this compound.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future syntheses of this compound will strive for higher atom economy.
A comparative table of potential green synthetic methodologies is presented below:
| Methodology | Potential Advantages for this compound Synthesis |
| Biocatalysis | High enantioselectivity, mild reaction conditions, use of renewable resources. |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for automation. |
| Catalysis with Earth-Abundant Metals | Reduced cost and toxicity compared to precious metal catalysts. |
Exploration of Asymmetric Catalysis in Transformations
The presence of a stereocenter in many derivatives of this compound makes asymmetric catalysis a crucial area for future research. The development of chiral catalysts that can control the stereochemical outcome of reactions involving this compound will be essential for its application in areas such as pharmaceuticals and agrochemicals.
Potential research directions include:
Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations of α,β-unsaturated aldehydes is a well-established field. Applying these methods to this compound could provide access to a range of enantioenriched products.
Transition Metal Catalysis: Chiral transition metal complexes are powerful tools for asymmetric synthesis. Research into the use of metals like rhodium, palladium, and iridium to catalyze reactions of this compound could lead to novel and efficient transformations.
The following table outlines potential asymmetric transformations and the catalytic systems that could be employed:
| Asymmetric Transformation | Potential Catalytic System |
| Michael Addition | Chiral secondary amines (organocatalysis) |
| Aldol (B89426) Reaction | Proline and its derivatives (organocatalysis) |
| Hydrogenation | Chiral rhodium or iridium complexes |
Novel Applications in Materials Science and Advanced Technologies
The unique chemical structure of this compound, with its aldehyde and alkene functional groups, makes it a promising building block for new materials. Future research may explore its incorporation into polymers and other advanced materials.
Potential applications include:
Polymer Synthesis: The aldehyde and alkene functionalities can be utilized in various polymerization reactions to create novel polymers with tailored properties. For example, it could serve as a monomer in condensation or addition polymerizations.
Cross-linking Agent: The bifunctional nature of this compound could be exploited to cross-link polymer chains, thereby enhancing their mechanical properties and thermal stability.
Functional Coatings: The reactivity of the aldehyde group could be used to graft the molecule onto surfaces, creating functional coatings with specific properties such as hydrophobicity or biocompatibility.
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies
A thorough understanding of the reaction mechanisms involving this compound is fundamental to developing new synthetic methods and applications. A combination of experimental techniques and computational modeling will be crucial in this endeavor.
Key research areas will likely involve:
Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR, can provide real-time information about reaction intermediates and transition states.
Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can elucidate reaction pathways and the factors that control selectivity.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction profiles, predict the stability of intermediates, and rationalize experimental observations.
An integrated approach, as outlined in the table below, will provide a comprehensive understanding of the chemical behavior of this compound.
| Approach | Contribution to Mechanistic Understanding |
| Experimental (Spectroscopy, Kinetics) | Provides empirical data on reaction pathways and rates. |
| Computational (DFT, Molecular Dynamics) | Offers theoretical insights into transition states and reaction energetics. |
High-Throughput Screening and Automated Synthesis Methodologies
To accelerate the discovery of new reactions and applications for this compound, high-throughput screening (HTS) and automated synthesis will be invaluable tools. These technologies allow for the rapid evaluation of a large number of reaction conditions or molecular variations.
Future research in this area may focus on:
Combinatorial Synthesis: Generating libraries of compounds derived from this compound to screen for biological activity or material properties.
Robotic Synthesis Platforms: Utilizing automated systems to perform and optimize reactions, leading to faster development of new synthetic protocols. researchgate.netresearchgate.netnih.gov
Data-Driven Discovery: Employing machine learning algorithms to analyze HTS data and predict optimal reaction conditions or identify promising molecular structures.
The integration of these technologies will significantly shorten the timeline for innovation in the chemistry of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
